molecular formula C24H26N4O4S B2697573 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide CAS No. 866350-02-9

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

Cat. No. B2697573
CAS RN: 866350-02-9
M. Wt: 466.56
InChI Key: QLPOVKGNCLCHRA-UHFFFAOYSA-N
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Description

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications

  • Formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides :

    • This study explored the Beckmann rearrangement of spiro-fused cycloalkanone oximes, leading to the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides. These compounds were further converted to corresponding acids and methyl esters, demonstrating the potential for creating diverse chemical structures for various applications (Savel'ev, Tikhonov, & Rybalova, 2016).
  • Synthesis of Novel Benzodifuranyl and Heterocyclic Compounds :

    • This research involved synthesizing novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. The study highlights the chemical versatility and therapeutic potential of these novel compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Structural Insights of Dihydropyrimidine-5-carbonitriles as DHFR Inhibitors :

    • The structural characterization of 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives provided insights into their potential as dihydrofolate reductase (DHFR) inhibitors. Molecular docking simulations assessed these compounds' inhibitory capabilities, suggesting their applicability in therapeutic contexts (Al-Wahaibi et al., 2021).
  • Potential Anthelmintic Properties of N-(4-Methoxyphenyl)Pentanamide :

    • A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, showed promising in vitro anthelmintic activity against the nematode Toxocara canis. This study highlights the potential for developing novel anthelmintic agents through molecular simplification (Silva et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)acetic acid with N-[(4-methoxyphenyl)methyl]pentanamide in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)acetic acid", "N-[(4-methoxyphenyl)methyl]pentanamide", "Coupling agent", "Reagents and solvents" ], "Reaction": [ "Step 1: Dissolve 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)acetic acid and N-[(4-methoxyphenyl)methyl]pentanamide in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the solvent and purify the resulting intermediate by column chromatography.", "Step 4: Dissolve the intermediate in a suitable solvent and add a reducing agent such as sodium borohydride (NaBH4) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours and then quench the reaction with an acid.", "Step 6: Extract the product with a suitable solvent and purify by column chromatography to yield the final product." ] }

CAS RN

866350-02-9

Molecular Formula

C24H26N4O4S

Molecular Weight

466.56

IUPAC Name

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

InChI

InChI=1S/C24H26N4O4S/c1-31-16-8-6-15(7-9-16)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)33)18-13-17(32-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,33)

InChI Key

QLPOVKGNCLCHRA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S

solubility

not available

Origin of Product

United States

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